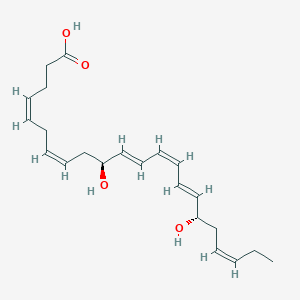

10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid

Übersicht

Beschreibung

(4Z,7Z,10S,11E,13Z,15E,17S,19Z)-10,17-dihydroxydocosahexaenoic acid is a dihydroxydocosahexaenoic acid that is (4Z,7Z,11E,13Z,15E,19Z)-docosahexaenoic acid in which the two hydroxy substituents are located at positions 10 and 17 (the 10S,17S-stereoisomer). A natural isomer of protectin D1, one of the specialised proresolving mediators. It has a role as an anti-inflammatory agent and a human xenobiotic metabolite. It is a dihydroxydocosahexaenoic acid, a secondary allylic alcohol and a protectin.

Wirkmechanismus

Target of Action

The primary targets of 10S,17S-DiHDoHE are neutrophils and platelets . Neutrophils are a type of white blood cell that play a key role in the body’s immune response, while platelets are involved in blood clotting.

Mode of Action

10S,17S-DiHDoHE interacts with its targets by blocking neutrophil infiltration and inhibiting platelet activation . It impairs thromboxane (TX) synthesis and TX receptor activation, which are crucial for platelet activation .

Biochemical Pathways

10S,17S-DiHDoHE is a metabolite of DHA (Docosahexaenoic Acid), produced by an apparent double lipoxygenase (LO)-mediated reaction in murine peritonitis exudates, in suspensions of human leukocytes, or by soybean 15-LO incubated with DHA . It is part of the lipoxygenase pathways , which are involved in the metabolism of fatty acids and inflammation regulation.

Result of Action

The action of 10S,17S-DiHDoHE results in potent protective and anti-inflammatory activities . It blocks neutrophil infiltration in murine peritonitis by 20-25% at a dose of 1 ng/mouse . This suggests that it could potentially be used to treat inflammatory conditions.

Biochemische Analyse

Biochemical Properties

10S,17S-DiHDoHE plays a significant role in biochemical reactions. It is produced by an apparent double lipoxygenase (LO)-mediated reaction in murine peritonitis exudates, in suspensions of human leukocytes, or by soybean 15-LO incubated with DHA . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial for its anti-inflammatory and protective effects .

Cellular Effects

10S,17S-DiHDoHE has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it blocks neutrophil infiltration in murine peritonitis by 20-25% at a dose of 1 ng/mouse .

Molecular Mechanism

The molecular mechanism of action of 10S,17S-DiHDoHE involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its potent protective and anti-inflammatory activities .

Dosage Effects in Animal Models

The effects of 10S,17S-DiHDoHE vary with different dosages in animal models. Studies have shown that it blocks neutrophil infiltration in murine peritonitis by 20-25% at a dose of 1 ng/mouse

Metabolic Pathways

10S,17S-DiHDoHE is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and these interactions can affect metabolic flux or metabolite levels .

Biologische Aktivität

Overview

10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid (PDX) is a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA). It plays a significant role in anti-inflammatory processes and is recognized for its potential therapeutic applications in various diseases. This article explores the biological activities of PDX, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : (4Z,7Z,10S,11E,13Z,15E,17S,19Z)-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid

- Molecular Formula : C22H32O4

- PubChem CID : 11667655

PDX exerts its biological effects primarily through the modulation of inflammation and immune responses. The key mechanisms include:

- Inhibition of Neutrophil Infiltration : PDX significantly reduces neutrophil infiltration in inflammatory conditions. In murine models of peritonitis, it has been shown to block neutrophil migration by 20-25% at a dosage of 1 ng/mouse .

- Platelet Activation Modulation : PDX inhibits blood platelet aggregation. This action suggests a potential role in managing thrombotic disorders.

- Cell Signaling Pathways : PDX interacts with specific receptors on immune cells to modulate signaling pathways that lead to the resolution of inflammation .

Anti-inflammatory Effects

PDX is recognized for its potent anti-inflammatory properties. It functions as a pro-resolving mediator that actively promotes the resolution phase of inflammation. Key findings include:

- Reduction of Inflammatory Cytokines : PDX treatment leads to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various models .

- Enhanced Resolution of Inflammation : Research indicates that PDX enhances the clearance of apoptotic cells and promotes tissue repair processes .

Neuroprotective Effects

PDX has been linked to neuroprotection due to its ability to modulate neuroinflammation. Studies suggest:

- Protection Against Neurodegeneration : PDX may protect neuronal cells from damage associated with neurodegenerative diseases by inhibiting inflammatory responses within the central nervous system .

Metabolic Effects

Recent studies have explored the potential metabolic benefits of PDX:

- Anti-Diabetic Potential : PDX has shown promise in preventing the onset of type 1 and type 2 diabetes in animal models. This suggests a role in metabolic regulation and insulin sensitivity .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Rengachar et al., 2023 | Demonstrated that PDX prevents diabetes development in animal models. |

| Chen et al., 2011 | Showed that PDX inhibits platelet aggregation in human subjects. |

| PMC8945731 | Highlighted the complex biological roles of PDX as a mediator in inflammation resolution. |

Wissenschaftliche Forschungsanwendungen

Clinical Relevance

The anti-inflammatory properties of PDX have implications for various inflammatory diseases. Its ability to regulate immune cell migration makes it a candidate for therapeutic strategies aimed at conditions such as arthritis and cardiovascular diseases. Furthermore, the stereoselective nature of its action enhances its potential as a targeted anti-inflammatory agent .

Neuroprotective Effects

PDX exhibits neuroprotective properties that are particularly relevant in the context of neurodegenerative diseases. Research has shown that it can protect neuronal cells from oxidative stress and apoptosis . The compound's ability to modulate inflammatory responses in the central nervous system (CNS) is critical for maintaining neuronal health.

Applications in Neurodegenerative Diseases

Given its neuroprotective effects, PDX has potential applications in treating diseases such as Alzheimer's and Parkinson's. By reducing inflammation and promoting neuronal survival, it may help mitigate the progression of these disorders . Experimental models have demonstrated that PDX can significantly attenuate neuronal damage associated with neuroinflammation.

Role in Cardiovascular Diseases

Protectin DX may also play a role in cardiovascular health by modulating lipid metabolism and reducing inflammation associated with atherosclerosis. Its ability to inhibit leukocyte adhesion and migration could be beneficial in preventing plaque formation and promoting vascular health .

Research Findings

Studies have indicated that PDX can influence the expression of various cytokines involved in the inflammatory response within cardiovascular tissues. This modulation could lead to improved outcomes in conditions characterized by chronic inflammation, such as coronary artery disease .

Mechanistic Insights

Recent investigations suggest that PDX may have applications in cancer therapy due to its ability to modulate immune responses and inhibit tumor growth. The compound's influence on inflammatory pathways may help create an environment less conducive to tumor development .

Case Studies

Preclinical studies have shown that PDX can enhance the efficacy of certain chemotherapeutic agents by reducing inflammation-induced resistance mechanisms in tumor cells. This synergistic effect presents an exciting avenue for future research into combination therapies involving PDX .

Summary Table of Applications

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Anti-Inflammatory | Inhibits neutrophil infiltration | Reduces symptoms of inflammatory diseases |

| Neuroprotection | Protects neurons from oxidative stress | Mitigates progression of neurodegenerative diseases |

| Cardiovascular Health | Modulates lipid metabolism and inflammation | Prevents plaque formation; promotes vascular health |

| Cancer Therapy | Modulates immune responses | Enhances efficacy of chemotherapy |

Eigenschaften

IUPAC Name |

(4Z,7Z,10S,11E,13Z,15E,17S,19Z)-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O4/c1-2-3-10-15-20(23)17-12-8-9-13-18-21(24)16-11-6-4-5-7-14-19-22(25)26/h3,5-13,17-18,20-21,23-24H,2,4,14-16,19H2,1H3,(H,25,26)/b7-5-,9-8-,10-3-,11-6-,17-12+,18-13+/t20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRDZYJSQHCXHEG-XLBFCUQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CC=CC(CC=CCC=CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/C=C\C=C\[C@H](C/C=C\C/C=C\CCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.